Cas no 17615-73-5 (Benzenesulfonamide,5-amino-2-[(4-aminophenyl)sulfonyl]-)

Benzenesulfonamide,5-amino-2-[(4-aminophenyl)sulfonyl]- structure
17615-73-5 structure
Product Name:Benzenesulfonamide,5-amino-2-[(4-aminophenyl)sulfonyl]-
CAS-nummer:17615-73-5
MF:C12H13N3O4S2
MW:327.379319906235
CID:169002
PubChem ID:87190
Update Time:2025-04-19

Benzenesulfonamide,5-amino-2-[(4-aminophenyl)sulfonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,5-amino-2-[(4-aminophenyl)sulfonyl]-
    • 5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide
    • SULFAMOYLDAPSONE
    • 2-Sulfamonyl-4,4'-diaminodiphenyl-sulfone
    • 2-Sulfamonyl-4,4'-diaminophenylsulfone
    • 5-Amino-2-(4-amino-phenylsulfon)-benzolsulfonamid-(1)
    • 5-amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide
    • 5-amino-2-sulfanilyl-benzenesulfonic acid amide
    • 5-Amino-2-sulfanilyl-benzolsulfonsaeure-amid
    • 6-(p-Anilinosulfonyl)metanilamide
    • BRN 3435880
    • Metanilamide, 6-sulfanilyl-
    • SDDS
    • 6-Sulfanilylmetanilamide
    • 3-Amino-6-sulfanilylbenzenesulfonamide
    • 2-(4-Aminophenylsulfonyl)-5-aminobenzenesulfonamide
    • CHEBI:81723
    • Benzenesulfonamide, 5-amino-2-[(4-aminophenyl)sulfonyl]-
    • 17615-73-5
    • C18387
    • LXU2HPW98X
    • Benzenesulfonamide, 5-amino-2-((4-aminophenyl)sulfonyl)-
    • DTXSID90170089
    • AKOS015898826
    • 5-amino-2-(4-aminophenyl)sulfonyl-benzenesulfonamide
    • Q27155581
    • 3-14-00-02271 (Beilstein Handbook Reference)
    • 2-sulfamoyl-4,4'-diaminodiphenyl sulfone
    • Inchi: 1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
    • InChI-sleutel: JDZPLYBLBIKFHJ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)N)(C1C=CC(=CC=1S(N)(=O)=O)N)(=O)=O

Berekende eigenschappen

  • Exacte massa: 327.03489
  • Monoisotopische massa: 327.034747
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 556
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _0.9
  • Topologisch pooloppervlak: 163

Experimentele eigenschappen

  • Dichtheid: 1.4541 (rough estimate)
  • Kookpunt: 686.1°Cat760mmHg
  • Vlampunt: 368.7°C
  • Brekindex: 1.6390 (estimate)
  • PSA: 146.34
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited